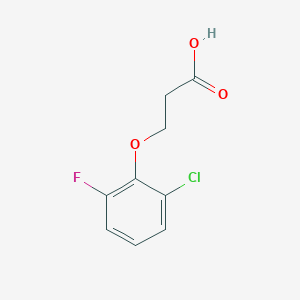

3-(2-Chloro-6-fluorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPOCQPLQSHUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552688-63-7 | |

| Record name | 3-(2-chloro-6-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Context of Halogenated Phenoxypropanoic Acids in Organic Chemistry

Halogenation, the process of introducing halogen atoms (such as fluorine, chlorine, bromine, or iodine) into an organic compound, is a fundamental and powerful tool in organic synthesis. jk-sci.comnumberanalytics.com This process can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.com The incorporation of halogens can enhance the pharmacological activity of drug molecules, improve bioavailability, and increase chemical stability. For instance, the presence of fluorine or chlorine atoms in a molecule can heighten its therapeutic potential. mt.com

Phenoxypropanoic acids are a class of organic compounds characterized by a phenoxy group attached to a propanoic acid backbone. ontosight.ainih.gov When combined with halogenation, this class of compounds, known as halogenated phenoxypropanoic acids, becomes particularly versatile. They serve as crucial intermediates in the synthesis of more complex molecules. jk-sci.commt.com The halogen atoms act as reactive sites, or "handles," allowing for further chemical transformations to build intricate molecular architectures. jk-sci.com This reactivity is foundational to their role in creating new pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com

In agriculture, certain derivatives of phenoxypropanoic acid are recognized for their herbicidal properties, functioning as plant growth regulators to control weeds. ontosight.aiontosight.ai Furthermore, in materials science, halogenated building blocks are essential for synthesizing specialty chemicals and materials that possess unique optical and electronic properties.

Significance of 3 2 Chloro 6 Fluorophenoxy Propanoic Acid As a Subject of Academic Inquiry

3-(2-Chloro-6-fluorophenoxy)propanoic acid is a distinct molecule within the broader class of halogenated phenoxypropanoic acids. Its structure, featuring both a chlorine and a fluorine atom on the phenyl ring at specific positions, makes it a subject of academic interest for several reasons. The precise placement of these halogens influences the molecule's electronic properties, reactivity, and three-dimensional shape, which in turn dictates its potential interactions and applications.

While extensive, specific research on this compound is not widely published, its significance can be inferred from the study of structurally similar compounds. For example, related phenoxypropanoic acid derivatives have been investigated as crucial intermediates in the synthesis of bioactive molecules and functional materials. Research on analogous compounds has shown that halogenation is a critical factor for improving biological activity in the development of new therapeutic agents. mdpi.com The specific combination of chloro and fluoro substituents in this compound presents a unique electronic and steric profile that could be exploited in the design of novel compounds.

Below are the fundamental chemical identifiers and properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1552688-63-7 | sigmaaldrich.com |

| Molecular Formula | C₉H₈ClFO₃ | uni.lu |

| Monoisotopic Mass | 218.0146 Da | uni.lu |

| InChI Key | PLPOCQPLQSHUBI-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Scope and Objectives of Research on 3 2 Chloro 6 Fluorophenoxy Propanoic Acid

Established Reaction Pathways for Phenoxypropanoic Acid Synthesis

The traditional synthesis of phenoxypropanoic acids, including this compound, typically follows a two-part strategy: the formation of the ether linkage and the construction or modification of the carboxylic acid side chain.

The core of phenoxypropanoic acid synthesis lies in the formation of the aryloxy ether bond. The Williamson ether synthesis is a classic and widely employed method for this transformation. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would typically involve the reaction of a 2-chloro-6-fluorophenoxide with a 3-halopropanoate ester or a related substrate.

The general mechanism involves the deprotonation of the phenol (B47542) (2-chloro-6-fluorophenol) with a base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide (e.g., ethyl 3-bromopropanoate), displacing the halide and forming the ether linkage. masterorganicchemistry.com

Key Reaction Steps:

Phenoxide Formation: The phenolic proton is removed by a base (e.g., NaOH, KOH, NaH) to generate the corresponding sodium or potassium phenoxide.

Nucleophilic Attack: The phenoxide attacks the alkyl halide in an SN2 reaction, leading to the formation of the ether and a salt byproduct. masterorganicchemistry.com

The reaction between an alkali metal salt of a phenol and an alkali metal salt of a chloropropionic acid in an aromatic hydrocarbon solvent is a common approach. google.com For instance, the synthesis of related aryloxypropanoic acids has been achieved by reacting the appropriate phenate with an α-bromo-ester, followed by hydrolysis. nih.gov The reaction conditions, such as solvent, temperature, and the nature of the base, are critical for optimizing the yield and minimizing side reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Reference |

| Substituted Phenol | Alkyl Halide (e.g., 3-halopropanoate) | Strong Base (e.g., NaH, NaOH) | Polar Aprotic (e.g., DMF) | Aryloxypropanoate Ester | masterorganicchemistry.com |

| Hydroquinone (B1673460) | S-2-chloropropanoic acid | Sodium Hydroxide (B78521) | Water | R-2-(4-hydroxyphenoxy)propanoic acid | epo.org |

| 4-(6-chloro-2-quinoxalyloxy)phenol salt | L-2-chloropropionic acid salt | Alkali Metal Hydroxide | Aromatic Hydrocarbon / Aprotic Polar | D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid | google.com |

This table illustrates common reactant pairings and conditions for aryloxy ether formation based on the Williamson ether synthesis and related nucleophilic substitution reactions.

The carboxylic acid group is a defining feature of these molecules. Its formation can be approached in several ways. A common strategy involves using a reactant that already contains a protected or precursor form of the carboxylic acid, such as an ester (e.g., ethyl 3-bromopropanoate). After the ether linkage is formed, the ester is hydrolyzed to yield the final carboxylic acid. nih.gov

Common Hydrolysis Conditions:

Base-catalyzed hydrolysis (saponification): Treatment with an aqueous base like sodium hydroxide or potassium hydroxide, followed by acidification. google.com

Acid-catalyzed hydrolysis: Refluxing with a dilute mineral acid like HCl or H₂SO₄.

Alternatively, the synthesis can start with a molecule that already possesses the carboxylic acid, such as 3-chloropropanoic acid. researchgate.net In such cases, the reaction is often carried out under basic conditions which deprotonate both the phenol and the carboxylic acid, facilitating the nucleophilic substitution. Subsequent acidification yields the final product.

Another pathway involves the hydrocarboxylation of alkenes with formic acid in the presence of a catalyst to generate the carboxylic acid, which can then be used in subsequent steps. semanticscholar.org

Advanced Synthetic Approaches and Catalysis in this compound Derivations

Modern synthetic chemistry has introduced more sophisticated methods to control aspects like stereochemistry and to improve the environmental footprint of the synthesis of aryloxypropanoic acids.

Many aryloxypropanoic acids, particularly those with substitution at the C2 position of the propanoic acid chain, are chiral. Often, only one enantiomer possesses the desired biological activity, as seen in numerous herbicides. clockss.org This necessitates synthetic methods that can produce enantiomerically pure compounds.

Chiral Resolution: This is a common technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org

Kinetic Resolution: This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. A novel method for preparing 2-aryloxypropanoic acids utilizes kinetic resolution through enantioselective esterification. clockss.orgresearchgate.netelsevierpure.com This process employs a chiral acyl-transfer catalyst, an activating agent like pivalic anhydride (B1165640), and an achiral alcohol to effectively separate racemic 2-aryloxypropanoic acids. researchgate.net

Diastereomeric Salt Formation: This classic method involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer is then recovered by treating the separated salt with acid. wikipedia.org

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. One strategy involves starting with a chiral building block, such as a chiral lactic acid derivative produced by fermentation. clockss.org However, this can be limited by concerns about the potential for racemization during subsequent substitution steps. clockss.org

| Technique | Description | Key Reagents/Catalysts | Outcome | Reference |

| Kinetic Resolution | Enantioselective esterification of a racemic acid. | (+)-Benzotetramisole (chiral catalyst), pivalic anhydride (activator), bis(α-naphthyl)methanol (alcohol) | Optically active carboxylic acids and corresponding esters. | clockss.orgresearchgate.netelsevierpure.com |

| Diastereomeric Crystallization | Formation of separable diastereomeric salts. | Chiral amines (e.g., brucine) or alcohols. | Separation of enantiomers after salt formation and cleavage. | wikipedia.org |

| Enzymatic Deracemization | Use of enzymes to selectively convert one enantiomer. | Dehalogenases, hydrolases. | Enantiomerically pure compounds from a racemic mixture. | researchgate.netresearchgate.net |

This table summarizes advanced techniques used to obtain enantiomerically pure aryloxypropanoic acids.

The principles of green chemistry aim to make chemical processes more environmentally sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govresearchgate.net In the synthesis of phenoxypropanoic acids, these principles can be applied in several ways:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govmdpi.com Some syntheses of related compounds already utilize water as a solvent. epo.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which often end up as waste. This includes the use of recyclable catalysts or biocatalysts (enzymes). researchgate.net Biocatalysis, in particular, offers reactions under mild conditions with high selectivity. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov One-pot and multi-component reactions are key strategies for improving atom economy. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, to reduce reliance on fossil fuels. rsc.orgmdpi.com

For example, biofilm-based fermentation has been used to convert R-2-phenoxypropionic acid (R-PPA) to R-2-(4-hydroxyphenoxy) propionic acid (R-HPPA), showcasing a sustainable, biocatalytic approach. nih.gov

Industrial Production Methodologies and Process Optimization for Related Phenoxypropanoic Acids

The industrial-scale production of phenoxypropanoic acids, particularly those used as herbicides, requires processes that are cost-effective, high-yielding, and safe. Optimization often focuses on reaction conditions and raw material sourcing.

A common industrial route mirrors the Williamson ether synthesis, reacting a substituted phenol with an α-halopropionic acid in the presence of a strong base like sodium hydroxide. researchgate.netepo.org

Process Optimization strategies include:

Reaction Conditions: Fine-tuning temperature, pressure, reaction time, and molar ratios of reactants to maximize yield and throughput. For example, in one synthesis of R-PPA, optimal conditions were found to be a specific molar ratio of reactants with refluxing at 125 °C for 1.5 hours to achieve a high conversion rate. researchgate.net

Catalyst Selection: Using efficient and cost-effective catalysts, such as potassium iodide in certain etherification reactions, can significantly improve reaction rates and yields. researchgate.net

Raw Material Sourcing: Utilizing low-cost and readily available starting materials is crucial for economic viability. An efficient synthesis for R-PPA was developed using inexpensive L-alanine as a precursor for the chiral chloropropionic acid. researchgate.net

Downstream Processing: Developing efficient methods for product isolation and purification, such as extraction and crystallization, is essential for obtaining a high-purity final product. Anionic exchange resins have been used for the extraction and purification of R-PPA. researchgate.net

Waste Management: Implementing procedures to minimize and treat waste streams in an environmentally responsible manner.

The production of optically pure aryloxypropanoic acids is of significant industrial importance. Processes have been developed for the large-scale synthesis of specific enantiomers, for example, by reacting hydroquinone with an S-2-halopropanoic acid to produce R-2-(4-hydroxyphenoxy)propanoic acid, a key intermediate for several commercial herbicides. epo.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with three groups: a chloro group, a fluoro group, and a 3-propoxypropanoic acid group. The outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing effects of these substituents.

Fluoro and Chloro Groups: Halogens are generally considered deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring and slows the rate of electrophilic attack compared to benzene. chemistrytalk.orgpressbooks.pub However, they are also ortho-, para- directors because their lone pair electrons can be donated via resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. pressbooks.puborganicchemistrytutor.com

Phenoxypropanoic Acid Group: The ether oxygen atom has lone pairs that can be donated to the ring through resonance, making this group an activating, ortho-, para- director. organicchemistrytutor.com

The combined influence of these groups dictates the position of substitution. The ether group strongly directs ortho- and para-, while the halogens also direct ortho- and para- relative to their own positions. Given the existing 1,2,3-substitution pattern, the potential sites for electrophilic attack are C4 and C5. The activating effect of the ether linkage and the directing consensus of the C2-chloro and C6-fluoro groups would likely favor substitution at the C4 position, which is para to the chloro substituent and ortho to the fluoro substituent.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -O(CH₂)₂COOH | 1 | Electron-withdrawing | Electron-donating | Activating, Ortho-, Para- |

| -Cl | 2 | Electron-withdrawing | Electron-donating | Deactivating, Ortho-, Para- |

| -F | 6 | Electron-withdrawing | Electron-donating | Deactivating, Ortho-, Para- |

Nucleophilic aromatic substitution (SNAr) on aryl halides is less common than EAS and typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org The ring of this compound is not strongly activated for SNAr. However, under forcing conditions with a strong nucleophile, substitution could potentially occur. In such reactions, the rate-determining step is often the initial attack of the nucleophile. youtube.com The highly polarized carbon-fluorine bond can make the carbon atom very electrophilic, often leading to fluoride (B91410) being a better leaving group than chloride in SNAr reactions, contrary to trends seen in aliphatic substitutions. youtube.comyoutube.com

Transformations of the Propanoic Acid Moiety

The propanoic acid side chain offers a reliable handle for various derivatization strategies, including esterification, reduction, and oxidation.

The carboxylic acid group of this compound can be readily converted to its corresponding esters via several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com This is an equilibrium reaction, and it is common to use the alcohol as the solvent to drive the reaction toward the ester product. ceon.rs

Other methods for esterification include conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then reacts with an alcohol, or the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the acid and alcohol. google.com

| Alcohol (R'-OH) | Catalyst | Product |

| Methanol (B129727) (CH₃OH) | H₂SO₄ | Methyl 3-(2-chloro-6-fluorophenoxy)propanoate |

| Ethanol (CH₃CH₂OH) | H₂SO₄ | Ethyl 3-(2-chloro-6-fluorophenoxy)propanoate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ | Benzyl 3-(2-chloro-6-fluorophenoxy)propanoate |

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. docbrown.info Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. chemguide.co.uk The reaction is typically carried out in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and liberate the alcohol product. docbrown.infochemguide.co.uk This reaction would convert this compound into 3-(2-chloro-6-fluorophenoxy)propan-1-ol, leaving the aromatic ring and the ether linkage intact.

The carboxylic acid group of the propanoic acid moiety is at a high oxidation state and is generally resistant to further oxidation under typical laboratory conditions. Strong oxidizing conditions that could potentially react with the molecule would likely lead to non-selective degradation, such as cleavage of the ether bond or oxidative destruction of the aromatic ring. nih.gov Specialized oxidative pathways have been observed in biological systems. For instance, some bacterial species are capable of metabolizing phenoxyalkyl carboxylic acids by cleaving the ether linkage, which represents a form of oxidative degradation. nih.gov However, selective chemical oxidation of the intact molecule without degradation is not a common derivatization strategy.

Utility of this compound as a Building Block in Complex Molecule Synthesis

This compound is a valuable synthetic intermediate due to the presence of multiple functional groups that can be manipulated selectively. The carboxylic acid "handle" is the most accessible site for initial transformations, allowing for the formation of amide or ester linkages to append other molecular fragments.

The molecule's structure is analogous to other phenoxypropanoic acids that serve as key intermediates in the synthesis of heterocyclic compounds. For example, the related compound 3-(2-fluorophenoxy)propanoic acid is a known precursor for the synthesis of 8-fluorochroman-4-one. nih.gov This type of transformation typically involves an intramolecular cyclization reaction, such as a Friedel-Crafts acylation, where the carboxylic acid is first converted to a more reactive species (e.g., an acid chloride) that then reacts with the activated aromatic ring to form a new cyclic structure. The specific substitution pattern of this compound makes it a suitable precursor for constructing novel, substituted heterocyclic systems and other complex molecules where the 2-chloro-6-fluorophenoxy motif is a desired structural element.

Structural Characterization and Supramolecular Chemistry of 3 2 Chloro 6 Fluorophenoxy Propanoic Acid

Crystallographic Analysis and Solid-State Architecture

The precise three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. While a specific crystal structure for 3-(2-chloro-6-fluorophenoxy)propanoic acid is not publicly available, extensive research on closely related phenoxyalkanoic acids provides a robust framework for predicting its solid-state architecture and intermolecular interactions.

X-ray diffraction is the definitive method for determining molecular structure and crystal packing. Analysis of analogous compounds, such as 3-(2-Fluorophenoxy)propanoic acid, offers significant insight. The crystallographic data for this related compound reveals a monoclinic crystal system, which is common for this class of molecules. nih.gov

Phenoxyalkanoic acids, as a group, have been the subject of numerous structural studies. acs.org These investigations consistently show well-defined patterns of molecular arrangement and conformation, largely dictated by the carboxylic acid functional group and the nature of the substituents on the phenyl ring. researchgate.netresearchgate.net The conformation of the side chain relative to the phenoxy residue is a key structural feature. researchgate.net

Table 1: Crystallographic Data for 3-(2-Fluorophenoxy)propanoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉FO₃ |

| Formula Weight | 184.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.934 (16) |

| b (Å) | 4.974 (5) |

| c (Å) | 13.098 (14) |

| β (°) | 110.546 (12) |

| Volume (ų) | 850.0 (16) |

| Z | 4 |

| Temperature (K) | 153 |

Data sourced from Acta Crystallographica Section E nih.gov

The supramolecular architecture of phenoxyalkanoic acids is dominated by strong, directional hydrogen bonds formed by the carboxylic acid groups. The most prevalent motif is the formation of centrosymmetric dimers, where two molecules are linked through a pair of classic O—H⋯O hydrogen bonds. nih.govresearchgate.net This robust interaction creates a characteristic eight-membered ring synthon (R²₂(8) motif).

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of a compound, providing detailed information about its functional groups, connectivity, and molecular weight.

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the different hydrogen environments. nagwa.com The two methylene (B1212753) groups (-O-CH₂- and -CH₂-COOH) of the propanoic acid chain would likely appear as two triplets, due to spin-spin coupling with each other. docbrown.info The aromatic region would display a complex multiplet resulting from the three adjacent protons on the substituted phenyl ring. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm). docbrown.info

¹³C NMR: The carbon-13 NMR spectrum would show nine distinct signals, one for each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (typically >170 ppm). The six aromatic carbons would have distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, with the carbons directly bonded to the halogens and oxygen showing the largest shifts. The two methylene carbons in the aliphatic side chain would appear in the intermediate region of the spectrum. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ¹H | > 10.0 | broad singlet |

| Aromatic | ¹H | 6.8 - 7.5 | multiplet |

| -O-CH₂- | ¹H | ~ 4.2 | triplet |

| -CH₂-COOH | ¹H | ~ 2.8 | triplet |

| -C OOH | ¹³C | 170 - 180 | singlet |

| C -Cl, C -F, C -O (Aromatic) | ¹³C | 110 - 160 | singlet |

| Aromatic C -H | ¹³C | 115 - 135 | singlet |

| -O-C H₂- | ¹³C | 60 - 70 | singlet |

| -C H₂-COOH | ¹³C | 30 - 40 | singlet |

Predicted shifts are based on data for propanoic acid and substituted aromatic compounds. docbrown.infodocbrown.info

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. The molecular formula for this compound is C₉H₈ClFO₃, with a monoisotopic mass of approximately 218.01 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

In electrospray ionization (ESI), the compound would be expected to form adducts such as [M+H]⁺, [M+Na]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. uni.lu Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org Other likely fragmentations would involve cleavage of the ether bond (C-O) and potential loss of the halogen substituents from the aromatic ring. libretexts.orgnih.govdocbrown.info Tandem MS (MS/MS) experiments can be used to further probe these fragmentation pathways, aiding in definitive structural confirmation. eurl-pesticides.eunih.gov

Table 3: Predicted Mass Spectrometry Data

| Ion/Fragment | Predicted m/z (Monoisotopic) | Notes |

|---|---|---|

| [M]⁺ | 218.01 | Molecular Ion |

| [M-H]⁻ | 217.01 | Deprotonated molecule (Negative ESI) |

| [M+H]⁺ | 219.02 | Protonated molecule (Positive ESI) |

| [M+Na]⁺ | 241.00 | Sodium adduct (Positive ESI) |

| [M-COOH]⁺ | 173.00 | Loss of the carboxylic acid group |

| [C₇H₅ClFO]⁺ | 160.00 | Fragment from ether bond cleavage |

Data derived from PubChem and general fragmentation principles. uni.lulibretexts.org

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group.

A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.orgdocbrown.info A strong, sharp peak corresponding to the carbonyl (C=O) stretch would appear between 1760-1690 cm⁻¹. libretexts.orglibretexts.org The spectrum would also feature C-O stretching vibrations for both the ether linkage and the carboxylic acid, as well as C-H stretching bands for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹, respectively. libretexts.orgdocbrown.info Absorptions corresponding to the C-Cl and C-F bonds would be expected in the fingerprint region of the spectrum (typically below 1400 cm⁻¹). libretexts.org

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Carbonyl C=O | Stretch | 1760 - 1690 | Strong |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

| Ether C-O | Stretch | ~1250 | Strong |

| C-F | Stretch | 1400 - 1000 | Strong |

| C-Cl | Stretch | 850 - 550 | Strong |

Data sourced from general IR spectroscopy correlation tables. libretexts.orglibretexts.org

Computational and Theoretical Chemistry Insights into 3 2 Chloro 6 Fluorophenoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecular structure, yielding information about its geometry, energy, and electronic properties. orientjchem.org While specific quantum chemical studies on 3-(2-Chloro-6-fluorophenoxy)propanoic acid are not prominently available in published literature, the methodologies are well-established and can be applied to elucidate its characteristics.

A typical computational analysis would begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined. Following this, key electronic properties are calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost empty orbital and signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. emerginginvestigators.org A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netemerginginvestigators.org For this compound, the electron-withdrawing effects of the chlorine and fluorine atoms on the phenoxy ring would be expected to influence the energies of these orbitals significantly.

Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and delocalization of electron density throughout the molecule, including interactions like halogen bonds. mdpi.com Such calculations provide a detailed picture of the electronic landscape, highlighting regions that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.

| Parameter | Description | Predicted Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | A lower HOMO energy, influenced by electronegative halogens, suggests weaker electron-donating capacity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | A lower LUMO energy indicates a stronger capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. emerginginvestigators.org | A larger gap implies higher kinetic stability and lower chemical reactivity. emerginginvestigators.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution, showing electron-rich (negative) and electron-poor (positive) regions. | Negative potential is expected around the carboxylic acid oxygens and halogens, indicating sites for electrophilic attack. |

This table represents the type of data generated from quantum chemical calculations and the general principles used for their interpretation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. mdpi.com These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding free energy. A lower binding energy score indicates a more favorable and stable interaction. Key interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are identified. researchgate.net For instance, a compound like this could be docked against a therapeutic target like the 3C-like protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication that is often targeted by potential inhibitors. nih.govmdpi.com

Following docking, molecular dynamics simulations can be employed to study the stability and behavior of the ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a dynamic view of the interaction. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. Additionally, the Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the protein upon ligand binding. nih.gov

| Technique / Parameter | Description | Example Finding |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | A hypothetical docking score of -7.5 kcal/mol against a target like 3CLpro, suggesting good binding affinity. |

| Key Interactions | Identifies specific non-covalent bonds (e.g., H-bonds, hydrophobic) stabilizing the complex. | Potential hydrogen bonds between the carboxylic acid group and amino acid residues like Histidine or Glutamine in the active site. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the complex over time to assess stability. | A stable ligand RMSD value around 2 Å over a 100 ns simulation, indicating the complex remains intact. |

| Binding Free Energy (MM/GBSA) | A post-simulation calculation to provide a more accurate estimate of binding affinity. | Calculation yielding a favorable binding free energy, confirming a stable interaction. |

This table illustrates typical outputs from molecular docking and dynamics studies, providing a framework for how this compound could be evaluated as a potential ligand.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction of Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. mdpi.comresearchgate.net The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical values called molecular descriptors, determines its properties. nih.gov These models are invaluable for predicting the properties of new or untested compounds without the need for costly and time-consuming experiments. plos.org

The process of creating a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for a specific property (e.g., solubility, boiling point, biological activity) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors can be classified into various types, such as constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum-chemical (derived from calculations mentioned in section 5.1).

Model Building and Validation: Statistical methods, ranging from multiple linear regression to advanced machine learning algorithms, are used to create a mathematical model that correlates a subset of the most relevant descriptors with the property of interest. mdpi.complos.org The model's predictive power is rigorously tested through internal and external validation procedures. plos.org

For this compound, various molecular descriptors can be calculated or predicted using specialized software and databases. These descriptors provide quantitative information that can be used in QSPR models. For example, the predicted partition coefficient (XlogP) is a descriptor for lipophilicity, which is crucial for predicting a molecule's absorption and distribution in biological systems.

| Predicted Molecular Descriptor | Value | Description and Significance in QSPR |

| Molecular Formula | C₉H₈ClFO₃ | Provides the exact number of atoms of each element. |

| Monoisotopic Mass | 218.0146 Da | The exact mass of the molecule with the most abundant isotopes; used in mass spectrometry. |

| XlogP (Predicted) | 2.1 | A measure of lipophilicity (oil/water partition coefficient). Higher values indicate greater lipid solubility, which can influence membrane permeability. uni.lu |

| Predicted Collision Cross Section (CCS) [M+H]⁺ | 139.0 Ų | A measure of the molecule's 3D shape in the gas phase. This descriptor can be used in QSPR models related to ion mobility and analytical detection. uni.lu |

| Predicted Collision Cross Section (CCS) [M-H]⁻ | 140.5 Ų | The CCS for the deprotonated species, relevant under different analytical conditions. uni.lu |

Data sourced from the PubChem database for compound CID 83050347. uni.lu

Biological Mechanism of Action and Molecular Target Identification for Phenoxypropanoic Acids

Mechanistic Studies of Receptor/Enzyme Binding and Modulation (Activation/Inhibition)

Phenoxypropanoic acids, including the specific compound 3-(2-Chloro-6-fluorophenoxy)propanoic acid, are recognized for their biological activity, which stems from their ability to interact with and modulate the function of specific protein targets. While detailed mechanistic studies on this compound itself are not extensively documented in publicly available research, the broader class of phenoxypropanoic acids is known to interact with various receptors and enzymes.

One of the well-established mechanisms for certain phenoxypropanoic acids is their action as auxin analogues. nih.gov Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins, which include some phenoxypropanoic acid derivatives, can bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESISTANT 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologues. nih.gov This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional corepressors, leading to the ubiquitination and subsequent degradation of these repressors. nih.gov The degradation of Aux/IAA proteins derepresses AUXIN RESPONSE FACTOR (ARF) transcription factors, which in turn modulate the expression of auxin-responsive genes, ultimately leading to physiological responses such as cell elongation, division, and differentiation. nih.gov For instance, the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, is known to exert its herbicidal effects through this pathway. nih.gov

In addition to their role as auxin mimics, other phenoxypropanoic acid derivatives have been investigated for their ability to inhibit enzymes. For example, a series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives were identified as reversible and competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov This enzyme is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The inhibitory activity of these compounds highlights the potential for the phenoxypropanoic acid scaffold to be tailored for specific enzyme inhibition.

Furthermore, studies on 2-(p-chlorophenoxy)propionic acid have shown its ability to modulate the activity of the CLC-1 chloride channel in skeletal muscle in a stereoselective manner. nih.gov This interaction suggests that phenoxypropanoic acids can also directly bind to and affect the function of ion channels. The specific binding and modulation are dependent on the structural features of the molecule, including the nature and position of substituents on the phenoxy ring. nih.gov

The following table summarizes the known interactions of phenoxypropanoic acid derivatives with biological targets:

| Compound Class | Target | Mechanism of Action |

| Phenoxypropanoic Acids (as auxin analogues) | TIR1/AFB auxin receptors | Promotes degradation of Aux/IAA repressors, leading to modulation of auxin-responsive gene expression. nih.gov |

| (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Reversible and competitive inhibition. nih.gov |

| 2-(p-chlorophenoxy)propionic acid | CLC-1 chloride channel | Stereoselective modulation of channel conductance. nih.gov |

Molecular Target Identification and Validation Approaches (e.g., Ubiquitin-Proteasome System, Auxin Analogues)

The identification and validation of molecular targets for phenoxypropanoic acids like this compound involve a combination of computational, biochemical, and genetic approaches. Given the structural similarity of many phenoxypropanoic acids to the plant hormone auxin, a primary approach for target identification revolves around their classification as auxin analogues. nih.gov

The validation of the ubiquitin-proteasome system as a key component in the mechanism of action for auxin-like phenoxypropanoic acids has been extensively studied. The core of this signaling pathway involves the SCF (SKP1-CULLIN1-F-Box) E3 ubiquitin ligase complex, with TIR1/AFB proteins serving as the substrate-recognition subunits. nih.gov The interaction between an auxin analogue, the TIR1/AFB receptor, and an Aux/IAA corepressor triggers the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome. nih.gov This mechanism has been validated through various experimental approaches, including:

Genetic analysis: Studies using mutants deficient in components of the auxin signaling pathway, such as TIR1/AFB or specific Aux/IAA proteins, have demonstrated their essential role in mediating the effects of auxin analogues.

Biochemical assays: In vitro binding assays have confirmed the direct interaction between auxin analogues, TIR1/AFB proteins, and Aux/IAA proteins.

Reporter gene assays: The use of reporter genes driven by auxin-responsive promoters has allowed for the quantitative measurement of auxin-like activity of various compounds.

Beyond the auxin pathway, other target identification strategies for novel phenoxypropanoic acid derivatives can include:

Affinity chromatography: This technique involves immobilizing the compound of interest on a solid support to capture its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.

Computational modeling and virtual screening: By creating a virtual library of compounds, researchers can computationally screen for molecules that are predicted to bind to a specific protein target. This approach was used to identify 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid as suitable platforms for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov

Enzyme inhibition assays: For compounds designed to target a specific enzyme, in vitro assays are crucial for validating inhibitory activity and determining the mode of inhibition (e.g., competitive, non-competitive). nih.gov

The validation of a molecular target is a critical step in understanding the biological effects of a compound and for its potential development as a therapeutic or agricultural agent.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For phenoxypropanoic acids, SAR studies have provided valuable insights into the structural features required for potency and selectivity towards their molecular targets.

The presence, number, and position of halogen atoms on the phenoxy ring of propanoic acid derivatives have a significant impact on their biological activity. Halogenation can influence a compound's lipophilicity, electronic properties, and metabolic stability, all of which can affect its interaction with a biological target.

Studies on diphenylamine NSAIDs, which share structural similarities with phenoxypropanoic acids, have shown that dihalogenation of the diphenylamine scaffold promotes the formation of quinone metabolites, indicating a significant effect on metabolic pathways. nih.gov In the context of auxin analogues, the type and position of halogen substituents on the phenoxy ring are critical for activity. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a potent herbicide, while other chlorinated isomers may have different activities. nih.gov The chlorine atoms in 2,4-D are thought to play a role in its binding affinity to the TIR1/AFB receptor and its resistance to degradation within the plant.

Research on 2-(p-chlorophenoxy)propionic acid analogues has demonstrated that replacing the para-chlorine atom with a hydrogen or a methyl group leads to a decrease in potency for blocking the CLC-1 chloride channel. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom is important for the compound's activity. Furthermore, the introduction of bulky substituents or additional methyl groups on the aromatic ring can also reduce activity, likely due to steric hindrance at the binding site. nih.gov

The following table summarizes the general effects of substituents on the bioactivity of phenoxypropanoic acid derivatives based on available literature:

| Substituent Modification | General Effect on Bioactivity | Rationale |

| Halogenation (e.g., Chlorine, Fluorine) | Can increase potency and selectivity. | Alters electronic properties, lipophilicity, and metabolic stability, influencing binding affinity and target interaction. nih.govnih.gov |

| Replacement of Halogen with Hydrogen or Alkyl Group | Often decreases potency. | Reduces the electron-withdrawing effect and may alter the binding interaction. nih.gov |

| Introduction of Bulky Groups | Can decrease potency. | May cause steric hindrance at the receptor or enzyme binding site. nih.gov |

Many phenoxypropanoic acids, including this compound, possess a chiral center at the alpha-carbon of the propanoic acid moiety. This chirality can lead to significant differences in the biological activity of the two enantiomers (R and S isomers). Biological systems, being chiral themselves, often exhibit stereoselective recognition, meaning that one enantiomer may bind to a receptor or enzyme with much higher affinity and efficacy than the other.

The stereoselective modulation of the CLC-1 chloride channel by 2-(p-chlorophenoxy)propionic acid is a clear example of this phenomenon. nih.gov This differential activity between enantiomers underscores the importance of a specific three-dimensional arrangement of the molecule for optimal interaction with its biological target.

The separation and biological evaluation of individual enantiomers are crucial for understanding the SAR of chiral phenoxypropanoic acids. Techniques such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are employed to separate the R- and S-isomers. nih.gov The "three-point interaction model" is a classical concept used to explain chiral recognition, where a chiral molecule must have at least three points of interaction with a chiral selector (such as a receptor binding site) for discrimination between its enantiomers to occur. researchgate.net

The recognition of chirality is a fundamental aspect of drug design and development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, understanding the stereoselective biological recognition of phenoxypropanoic acids is essential for the development of potent and selective agents.

Environmental Fate and Biotransformation Pathways of Phenoxypropanoic Acid Derivatives

Degradation Pathways in Environmental Matrices, such as Soil and Water

The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in soil and water is microbial degradation. nih.gov The persistence of these compounds is influenced by a variety of environmental factors including soil type, organic matter content, moisture, temperature, and pH.

In soil, phenoxyalkanoic acids are generally considered to have low to moderate persistence. The rate of degradation is typically faster in topsoil, where microbial activity is highest, and decreases with depth. service.gov.uk Biodegradation is the most significant process, with other mechanisms like photodegradation and volatilization playing a much smaller role. nih.gov The structure of the herbicide, including the nature and position of halogen substituents on the aromatic ring, significantly influences its degradation rate. For instance, the degradation rate of some phenoxyalkanoic acids has been observed to follow the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P. nih.gov

In aquatic environments, phenoxyalkanoic acids are also primarily degraded by microbial activity. Their mobility in soil can lead to contamination of surface and groundwater. aloki.hu Factors influencing degradation in water include the microbial population, oxygen levels, temperature, and pH.

Table 1: Factors Influencing the Degradation of Phenoxyalkanoic Acid Herbicides in the Environment

| Factor | Influence on Degradation |

| Microbial Population | Higher microbial abundance and diversity generally lead to faster degradation. |

| Soil Organic Matter | Can influence adsorption and bioavailability of the compounds to microorganisms. |

| Moisture | Optimal moisture levels are crucial for microbial activity and herbicide degradation. |

| Temperature | Degradation rates typically increase with temperature up to an optimal point for microbial activity. |

| pH | Affects both the chemical state of the herbicide and the activity of degrading microorganisms. |

Metabolite Identification and Characterization in Non-Human Biological Systems

The biotransformation of phenoxypropanoic acid derivatives in non-human biological systems, primarily microorganisms, involves a series of enzymatic reactions that lead to the formation of various metabolites. The initial and most critical step is the cleavage of the ether bond linking the phenoxy group to the propanoic acid side chain. researchgate.net

For compounds like mecoprop (B166265) and dichlorprop, this cleavage results in the formation of the corresponding substituted phenol (B47542) and pyruvate. researchgate.net For example, the degradation of mecoprop yields 4-chloro-2-methylphenol. Following this initial cleavage, the aromatic ring is typically hydroxylated to form a catechol derivative. This catechol intermediate is then subject to ring cleavage, either through an ortho or meta pathway, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle. nih.gov

Based on these established pathways for analogous compounds, the predicted primary metabolites for 3-(2-Chloro-6-fluorophenoxy)propanoic acid would be 2-chloro-6-fluorophenol and pyruvate. Subsequent hydroxylation of the aromatic ring would likely lead to the formation of a chlorofluorocatechol .

Table 2: Predicted Initial Metabolites of this compound Based on Analogous Compounds

| Parent Compound | Predicted Primary Aromatic Metabolite | Predicted Side-Chain Product |

| This compound | 2-Chloro-6-fluorophenol | Pyruvic Acid |

Enzymatic and Microbial Transformation Processes

The microbial degradation of phenoxyalkanoic acid herbicides is carried out by a diverse range of soil bacteria and, to a lesser extent, fungi. Several key enzymes have been identified as being responsible for the initial steps of degradation.

A crucial enzyme in the degradation of many phenoxyalkanoic acids is a Rieske-type, α-ketoglutarate-dependent dioxygenase, often encoded by tfdA or related genes. researchgate.net This enzyme catalyzes the cleavage of the ether linkage. The presence and activity of these enzymes are often inducible by the presence of the herbicide in the environment.

Numerous bacterial genera have been identified as capable of degrading phenoxyalkanoic acids, including Pseudomonas, Alcaligenes, Sphingomonas, and Ralstonia. nih.govnih.govnih.gov Some studies have shown that a consortium of different microbial species may be required for the complete degradation of these compounds, with different species carrying out different steps in the degradation pathway. nih.gov Fungi, such as those from the Phomopsis and Aspergillus genera, have also been shown to metabolize phenoxy acid herbicides, often through hydroxylation of the aromatic ring. aloki.hu

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound may influence its susceptibility to microbial degradation. Halogenated aromatic compounds can sometimes be more resistant to degradation, and the specific position of the halogens can affect the accessibility of the molecule to microbial enzymes. researchgate.net

Table 3: Key Microbial Genera and Enzymes in Phenoxyalkanoic Acid Degradation

| Microbial Genera | Key Enzymes | Role in Degradation |

| Pseudomonas | Rieske-type dioxygenases, Catechol dioxygenases | Ether bond cleavage, Aromatic ring cleavage |

| Alcaligenes | Dioxygenases | Initial degradation steps |

| Sphingomonas | Dioxygenases | Degradation of various phenoxyalkanoic acids |

| Ralstonia | Dioxygenases | Degradation of mecoprop and related compounds |

| Phomopsis (Fungus) | Hydroxylases | Ring hydroxylation |

| Aspergillus (Fungus) | Hydroxylases | Ring hydroxylation |

Analytical Method Development for Detection and Quantification of 3 2 Chloro 6 Fluorophenoxy Propanoic Acid

Chromatographic Techniques with Advanced Detection Methods (e.g., HPLC-MSD, GC-MS)

Chromatographic techniques are central to the separation and analysis of 3-(2-chloro-6-fluorophenoxy)propanoic acid from complex mixtures. The coupling of these separation techniques with mass spectrometry provides high selectivity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography, particularly when coupled with a mass selective detector (MSD) or tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of phenoxypropanoic acids. This is largely due to the polar and acidic nature of these compounds, which makes them amenable to reversed-phase HPLC without the need for derivatization.

For the analysis of acidic herbicides, including compounds structurally similar to this compound, ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is often the method of choice. nih.gov A typical setup would involve a C18 reversed-phase column for separation. unitedchem.comscispace.com The mobile phase generally consists of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidifier such as formic acid to ensure the analyte is in its protonated form, which enhances chromatographic retention and ionization efficiency. scispace.comeconference.iolcms.cz

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Acidic Herbicides

| Parameter | Typical Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) scispace.com |

| Mobile Phase A | Water with 0.05% formic acid scispace.com |

| Mobile Phase B | Acetonitrile scispace.com |

| Gradient | A time-programmed gradient from high aqueous to high organic content scispace.com |

| Flow Rate | 0.5 - 0.7 mL/min scispace.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode econference.io |

| Detection Mode | Multiple Reaction Monitoring (MRM) econference.io |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful separation technique, but due to the low volatility and polar nature of carboxylic acids like this compound, derivatization is a mandatory step prior to analysis. researchgate.netnih.gov The derivatization process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester.

Common derivatization reagents for acidic compounds include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents such as BF3/methanol to form methyl esters. researchgate.netnih.gov The derivatized analyte can then be separated on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane column. Detection by mass spectrometry is typically performed in electron ionization (EI) mode, which provides characteristic fragmentation patterns that are useful for compound identification.

The validation of a GC-MS method for related acidic compounds would involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Table 2: General Steps for GC-MS Analysis of Acidic Compounds

| Step | Description |

|---|---|

| 1. Derivatization | Reaction with a silylating or alkylating agent to increase volatility. researchgate.net |

| 2. GC Separation | Injection onto a capillary column with a temperature-programmed oven. |

| 3. Ionization | Electron Ionization (EI) is commonly used. |

| 4. Mass Analysis | Scanning mode for identification or Selected Ion Monitoring (SIM) for quantification. |

Spectroscopic Methods for Trace Analysis and Compound Purity Assessment

Spectroscopic techniques are invaluable for the structural elucidation and purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary method for determining the purity of organic compounds with high precision and accuracy, offering traceability to the International System of Units (SI). nih.govbruker.commdpi.com Unlike chromatographic methods that often require a reference standard of the same compound, qNMR can determine purity by using an internal standard of a different, well-characterized compound. nih.govmdpi.com

For the purity assessment of this compound, a known mass of the sample would be dissolved in a suitable deuterated solvent along with a known mass of an internal standard. The ¹H NMR spectrum is then recorded under conditions that ensure a quantitative response. The purity of the analyte is calculated by comparing the integral of a specific, non-overlapping signal from the analyte with the integral of a signal from the internal standard. This method allows for the simultaneous identification and quantification of impurities. nih.gov

Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy are useful for the qualitative analysis and characterization of this compound. The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the substituted aromatic ring. scholarsresearchlibrary.com

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly those associated with the aromatic ring. For the related 2,4-dichlorophenoxyacetic acid, absorption bands are observed around 200 nm, 229 nm, and 283 nm. researchgate.net While useful for qualitative identification and concentration measurements of pure solutions, the lack of specificity of UV-Vis spectroscopy makes it less suitable for the analysis of complex mixtures without prior separation. semanticscholar.org

Sample Preparation and Extraction Methodologies in Diverse Research Matrices

The effective extraction of this compound from various matrices is a critical step for accurate quantification, as it serves to isolate the analyte from interfering components and to concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and preconcentration of acidic herbicides from aqueous samples like water and soil extracts. obrnutafaza.hrweber.hu For phenoxypropanoic acids, a common approach involves using a reversed-phase sorbent, such as C18 or a polymeric material. unitedchem.comntk-kemi.com

The general procedure for extracting an acidic compound from a water sample involves the following steps:

Sample Acidification: The pH of the water sample is adjusted to approximately 2-3 to ensure that the carboxylic acid is in its neutral, protonated form. unitedchem.comweber.hu

Sorbent Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by acidified water to activate the sorbent. unitedchem.comweber.hu

Sample Loading: The acidified sample is passed through the cartridge, and the neutral analyte is retained on the sorbent. unitedchem.comweber.hu

Washing: The cartridge is washed with a weak solvent to remove polar interferences.

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile. unitedchem.comweber.hu

The resulting eluate can then be concentrated and analyzed by HPLC-MS/MS or derivatized for GC-MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of this compound from aqueous matrices, the sample is first acidified to ensure the compound is in its neutral form. mnstate.edu An immiscible organic solvent, such as diethyl ether or dichloromethane, is then added, and the mixture is shaken vigorously. The neutral analyte will partition into the organic phase, which can then be separated, dried, and concentrated for analysis. mnstate.edu

For more complex matrices like soil, an initial extraction with an organic solvent, often assisted by sonication or shaking, is performed. This is then followed by a cleanup step, which can involve LLE or SPE. unitedchem.comscispace.com A technique known as dispersive solid-phase extraction (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can also be employed for cleanup. scispace.com

Table 3: Common Extraction Techniques for Acidic Compounds in Environmental Matrices

| Technique | Matrix | Key Steps |

|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Soil Extracts | Acidification, Conditioning, Loading, Washing, Elution unitedchem.comweber.hu |

| Liquid-Liquid Extraction (LLE) | Water, Biota | Acidification, Extraction with immiscible organic solvent, Phase separation mnstate.edu |

| Dispersive Solid-Phase Extraction (dSPE) | Soil, Food | Initial solvent extraction followed by cleanup with a sorbent powder scispace.com |

Investigative Research in Specialized Applications of 3 2 Chloro 6 Fluorophenoxy Propanoic Acid

Agrochemical Research: Mechanistic Studies as Plant Growth Regulators or Herbicides (Focus on Auxin Mimicry)

Research in the agrochemical sector has extensively focused on synthetic auxins, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), for their utility as plant growth regulators and herbicides. The chemical structure of 3-(2-chloro-6-fluorophenoxy)propanoic acid, featuring a substituted phenoxy ring linked to a propanoic acid moiety, is characteristic of compounds with potential auxin-like activity.

The mechanism of action for such compounds typically involves mimicking the natural auxin, IAA. At low concentrations, synthetic auxins can stimulate plant growth, while at higher concentrations, they can induce unregulated and chaotic growth, leading to plant death, which makes them effective herbicides against broadleaf weeds. This dual dose-dependent activity is a hallmark of auxin-like compounds.

Further research would be necessary to fully elucidate the specific herbicidal or plant growth regulatory effects of this compound. Such studies would typically involve bioassays to determine its efficacy on various plant species and at different concentrations.

Table 1: Comparison of Structural Features of this compound and Natural Auxin

| Feature | This compound | Indole-3-acetic acid (IAA) |

| Acidic Side Chain | Propanoic acid | Acetic acid |

| Aromatic Ring System | 2-Chloro-6-fluorophenoxy | Indole |

| Key Functional Groups | Carboxylic acid, Ether, Halogens (Cl, F) | Carboxylic acid, Indole ring |

Exploratory Research in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also suggests its potential as a monomer or modifying agent in the synthesis of novel polymers. The presence of a carboxylic acid group provides a reactive site for polymerization reactions, such as polyesterification or polyamidation. Furthermore, the fluorinated and chlorinated phenyl ring can impart specific properties to the resulting polymer.

For instance, the incorporation of fluorine atoms into a polymer backbone is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The chlorine atom can also influence the polymer's properties, including its flame retardancy and refractive index.

Research into phenoxypropanoic acid derivatives has shown their utility as precursors for polymers with specialized applications. For example, related compounds have been investigated for the synthesis of polymers used in organic electronics and as chiral stationary phases in chromatography. The specific substitution pattern of this compound could lead to polymers with a unique combination of these desirable traits.

Exploratory research in this area would involve the synthesis of polymers incorporating this compound and a thorough characterization of their physical and chemical properties.

Table 2: Potential Properties Conferred by Structural Moieties of this compound in Polymers

| Structural Moiety | Potential Property Contribution in Polymers |

| Propanoic Acid | Reactive site for polymerization (e.g., polyester, polyamide formation) |

| 2-Chloro-6-fluorophenyl Group | Enhanced thermal stability, chemical resistance, hydrophobicity, potential flame retardancy |

Potential as a Chemical Probe in Biological Systems for Basic Research

The structural similarity of this compound to biologically active molecules, such as synthetic auxins, suggests its potential use as a chemical probe in basic biological research. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific proteins or pathways.

Given its presumed auxin-like properties, this compound could be utilized to investigate the intricacies of auxin signaling pathways in plants. By observing the physiological and molecular responses of plants to this compound, researchers could gain further insights into the function of auxin receptors and downstream signaling components.

Furthermore, the presence of halogen atoms provides handles for potential derivatization. For example, a radioactive isotope could be incorporated to facilitate binding studies with target proteins, or a fluorescent tag could be attached to visualize its localization within cells. Such modified versions of the compound would be invaluable tools for studying auxin transport and perception.

The development of this compound as a chemical probe would require rigorous testing to confirm its specificity and mechanism of action. However, its potential to serve as a tool for dissecting fundamental biological processes in plants warrants further investigation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(2-Chloro-6-fluorophenoxy)propanoic acid with high purity?

- Methodological Answer : A two-step synthesis is typically employed. First, nucleophilic aromatic substitution between 2-chloro-6-fluorophenol and ethyl 3-bromopropanoate in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) forms the ester intermediate. Second, alkaline hydrolysis (NaOH/EtOH) followed by acidification yields the final acid. Purity is verified via HPLC (C18 column, mobile phase: acetonitrile/0.1% H₃PO₄) and NMR (¹H/¹³C) to confirm absence of unreacted phenol or ester byproducts .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should use buffered solutions (pH 1–12) incubated at 25°C and 40°C. Samples are analyzed at intervals via UV-Vis spectroscopy (λ = 260–300 nm) to detect degradation products. Complementary LC-MS/MS identifies breakdown fragments, while DFT calculations (e.g., Gaussian software) predict protonation states and bond dissociation energies under acidic/basic conditions .

Q. What in vitro assays are suitable for preliminary assessment of the compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorescence-based kits. Cell viability assays (MTT or resazurin reduction) in mammalian cell lines (e.g., HEK-293) assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and positive controls (e.g., aspirin for COX-2) validate results .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors: solvent polarity (DMF vs. DMSO), base concentration (1–3 equiv.), and temperature (60–100°C). Response variables include yield (gravimetric analysis) and purity (HPLC area%). ANOVA identifies significant interactions, while response surface methodology (RSM) pinpoints optimal conditions. Replication (n=3) ensures reproducibility .

Q. What strategies resolve contradictory data in environmental persistence studies of this compound?

- Methodological Answer : Conflicting half-life (t₁/₂) values in soil vs. aquatic systems may arise from matrix effects. Cross-validate using OECD 307 (soil degradation) and OECD 309 (water-sediment systems) guidelines. Employ isotopically labeled analogs (¹³C/¹⁹F) for precise tracking via LC-HRMS. Molecular docking (AutoDock Vina) predicts binding to soil organic matter, explaining persistence variations .

Q. How can computational modeling predict the metabolite profile of this compound in mammalian systems?

- Methodological Answer : Use in silico tools like GLORYx for phase I/II metabolism prediction. Validate with in vitro hepatocyte incubations (human liver microsomes + NADPH). Fragment ion analysis (MSⁿ) confirms predicted metabolites (e.g., hydroxylation at the propanoic acid chain). Comparative molecular field analysis (CoMFA) correlates metabolite structures with toxicity endpoints .

Q. What advanced techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer : Powder XRD (Bragg-Brentano geometry) identifies crystalline phases. Dissolution kinetics are tested in simulated gastric fluid (USP apparatus II, 50 rpm). Pair with dynamic vapor sorption (DVS) to assess hygroscopicity. Bioavailability differences are quantified via parallel artificial membrane permeability assay (PAMPA) for passive diffusion .

Q. How should researchers design a study to investigate synergistic effects with co-administered pharmaceuticals?

- Methodological Answer : Use a checkerboard assay (non-constant ratio design) to evaluate combinations with common drugs (e.g., NSAIDs). Calculate fractional inhibitory concentration indices (FICI). Mechanistic synergy is probed via transcriptomics (RNA-seq) of treated cells, focusing on pathways like arachidonic acid metabolism. Isobolograms statistically confirm interactions .

Methodological Notes

- Data Validation : Cross-correlate experimental results with computational predictions (e.g., DFT for stability, QSAR for toxicity) to address outliers .

- Safety Protocols : Adhere to ECHA guidelines for halogenated compounds: use fume hoods, monitor airborne concentrations (NIOSH Method 2552), and implement emergency showers .

- Ethical Reporting : Follow APA standards for statistical reporting (e.g., p-values, confidence intervals) and raw data deposition in repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.